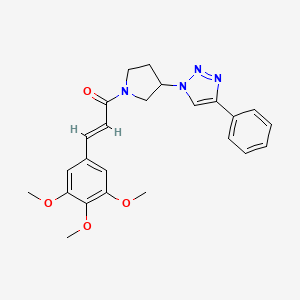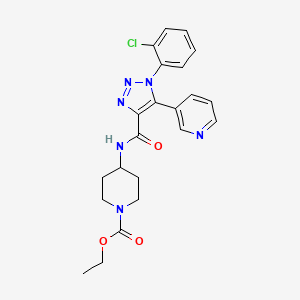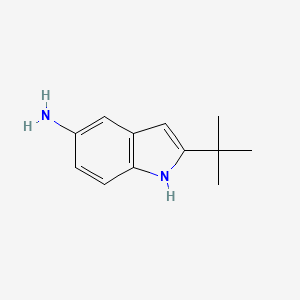
2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide, a thioether, and a dihydropyrazinone ring. The presence of both chloro and fluoro substituents on the phenyl rings suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The dihydropyrazinone ring could potentially be formed via a cyclization reaction, while the thioether and amide functionalities could be introduced using suitable sulfur and nitrogen sources, respectively .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The dihydropyrazinone ring, the thioether, and the amide group would all contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Synthesis and Derivative Studies
The synthesis of compounds related to 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide has been explored for their potential in medicinal chemistry. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Sunder & Maleraju, 2013). Furthermore, the study on crystal structures of related acetamides provides insight into their molecular interactions and potential for development into therapeutic agents (Narayana et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides, including those related to 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide, have shown these compounds to be good candidates for photonic devices, indicating a broad spectrum of applications beyond medicinal chemistry (Castro et al., 2017).
Cytotoxic Activity
Some novel sulfonamide derivatives, possibly related in structure or synthetic pathway to the compound of interest, have demonstrated potent anticancer activity against breast and colon cancer cell lines. This underscores the potential of such compounds in the development of new cancer therapies (Ghorab et al., 2015).
Antimicrobial and Antibacterial Agents
The development of new heterocyclic compounds incorporating antipyrine moiety, with potential structures similar to 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide, has shown promising biological activity against various microorganisms. Such studies highlight the versatility of these compounds in contributing to the development of new antimicrobial and antibacterial agents (Aly, Saleh, & Elhady, 2011).
Thrombin Inhibition
Compounds structurally related or containing similar functional groups have been identified as potent thrombin inhibitors, showcasing their potential in the treatment of thrombotic diseases. The specific modifications in the molecular structure can significantly impact their efficacy as inhibitors, illustrating the importance of structural studies in drug development (Lee et al., 2007).
将来の方向性
特性
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2S/c19-12-3-1-2-4-15(12)23-16(25)10-27-17-18(26)24(8-7-22-17)11-5-6-14(21)13(20)9-11/h1-9H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTSYRYHVVQZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)
![1H-benzo[d]imidazole-2-carboxylic acid dihydrate](/img/structure/B2673897.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)


![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2673908.png)
![(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673909.png)



![2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2673916.png)

